molecular formula C15H17NO2 B3981058 N-(2-furylmethyl)-3-phenylbutanamide

N-(2-furylmethyl)-3-phenylbutanamide

Cat. No.: B3981058
M. Wt: 243.30 g/mol
InChI Key: XSEBTQOYEFXXLJ-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-phenylbutanamide is an amide derivative characterized by a 3-phenylbutanamide backbone substituted with a 2-furylmethyl group at the nitrogen atom. The furyl group, a five-membered aromatic oxygen heterocycle, may confer unique electronic and steric properties compared to phenyl or alkyl substituents, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-12(13-6-3-2-4-7-13)10-15(17)16-11-14-8-5-9-18-14/h2-9,12H,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBTQOYEFXXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Physical Properties

Compound Melting Point (°C) Yield (%) Rf Value Key Substituent
N-Butyl-2-(4-butyryl...)acetamide (30) 75 82 0.32 n-Butyl
N-(1-Hydroxy-2-methyl...)acetamide (31) 84 54 0.28 Hydroxy-isopropyl
Methyl-2-(2-(4-butyryl...)pentanoate (32) 74 51 0.65 Methylpentanoate
3-Oxo-2-phenylbutanamide () N/A N/A N/A Oxo group

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Steric Effect Example Compound
2-Furylmethyl Electron-rich Moderate Target compound
2-Fluorophenylmethyl Electron-withdrawing Moderate N-[(2-Fluorophenyl)... (12)
Hydroxy-isopropyl Polar, H-bonding High Compound 31 ()
Phenyl Neutral Low 3-Phenylbutanamide (6)

Discussion of Substituent Effects

  • Electronic Effects : The furyl group’s electron-rich nature may enhance nucleophilicity at the amide nitrogen, contrasting with electron-withdrawing groups like fluorine () or ketones () .
  • Steric Effects : Bulky substituents (e.g., hydroxy-isopropyl in ) reduce yields due to hindered reactivity, whereas the furylmethyl group’s moderate size may balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-3-phenylbutanamide
Reactant of Route 2
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N-(2-furylmethyl)-3-phenylbutanamide

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